molecular formula C13H13BrN2O2 B8706021 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

Cat. No. B8706021
M. Wt: 309.16 g/mol
InChI Key: PQMISDVWAJEGJR-UHFFFAOYSA-N
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Patent
US08569511B2

Procedure details

p-Toluenesulfonic acid (10 mg, 0.052 mmol) was added to a solution of 5-bromo-indazole-3-carbaldehyde (100 mg, 0.444 mmol) and 3,4-dihydro-2H-pyran (75 mg, 0.891 mmol) in a mixture of THF/CH2Cl2 (1:1, 6 mL). The reaction mixture was stirred for 12 h at room temperature after which the solvent was removed in vacuo. The residue was dissolved in CH2Cl2 (20 mL) and poured in water (20 mL). The organic layer was separated, and the aqueous layer was extracted with CH2Cl2 (20 mL). The combined organic layers were washed with water (40 mL) and brine (40 mL), dried over Na2SO4 and concentrated. Purification by flash chromatography (CH2Cl2) afforded 110 mg, (80% yield) of the title compound as a solid. 1H NMR (400 MHz, CDCl3): δ 10.21 (s, 1H), 8.47 (s, 1H), 7.56 (m, 2H), 5.80 (dd, 1H, J=3.2 and 9.2 Hz), 3.98 (m, 1H), 3.79-3.74 (m, 1H), 2.57-2.49 (m, 1H), 2.20-2.12 (m, 2H), 1.83-1.57 (m, 3H).
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Name
THF CH2Cl2
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][N:17]=[C:16]2[CH:22]=[O:23].[O:24]1[CH:29]=[CH:28][CH2:27][CH2:26][CH2:25]1>C1COCC1.C(Cl)Cl>[Br:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[N:18]([CH:25]1[CH2:26][CH2:27][CH2:28][CH2:29][O:24]1)[N:17]=[C:16]2[CH:22]=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C2C(=NNC2=CC1)C=O
Name
Quantity
75 mg
Type
reactant
Smiles
O1CCCC=C1
Name
THF CH2Cl2
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h at room temperature after which the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (20 mL)
ADDITION
Type
ADDITION
Details
poured in water (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (40 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (CH2Cl2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=C2C(=NN(C2=CC1)C1OCCCC1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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